4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide
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Overview
Description
4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-fluoro substituted phenyl ring and a methoxy group attached to a benzohydrazide core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which is then reacted with 4-methylbenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-N’-[(4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl)methylidene]benzohydrazide
- 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
- (4-Methylphenyl)(2,4,6-trimethylphenyl)trifluoromethanesulfonate
Uniqueness
4-[(2-Chloro-6-fluorophenyl)methoxy]-N’-[(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .
Properties
Molecular Formula |
C22H18ClFN2O2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClFN2O2/c1-15-5-7-16(8-6-15)13-25-26-22(27)17-9-11-18(12-10-17)28-14-19-20(23)3-2-4-21(19)24/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
MNTZPYCQCRZDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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